molecular formula C19H17FN4O3S2 B276181 N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

货号 B276181
分子量: 432.5 g/mol
InChI 键: ITBSLRKIZCNDHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells.

作用机制

CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has a selective inhibitory effect on JAK3, which is primarily expressed in immune cells, while sparing other JAK family members, such as JAK1 and JAK2, which are involved in other signaling pathways.
Biochemical and Physiological Effects:
CP-690,550 has been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, which are involved in the pathogenesis of autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

实验室实验的优点和局限性

CP-690,550 has several advantages for lab experiments, including its potency, selectivity, and specificity for JAK3 inhibition. It is also available in a highly pure form, which makes it suitable for in vitro and in vivo studies. However, CP-690,550 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which requires frequent dosing in animal studies.

未来方向

CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored. These include the development of more potent and selective JAK inhibitors, the investigation of CP-690,550 in other autoimmune diseases, the evaluation of its long-term safety and efficacy, and the exploration of combination therapy with other immunomodulatory agents. Additionally, the role of JAK3 inhibition in cancer and infectious diseases can be further investigated.

合成方法

CP-690,550 is synthesized using a multi-step process that involves the reaction of 3-cyclopropyl-4-oxo-6-(4-fluorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-sulfanyl acetic acid with N-methylurea. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent. The resulting product is purified using column chromatography to obtain CP-690,550 as a white solid.

科学研究应用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has shown promising results in preclinical studies and has been evaluated in several clinical trials.

属性

分子式

C19H17FN4O3S2

分子量

432.5 g/mol

IUPAC 名称

2-[3-cyclopropyl-6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C19H17FN4O3S2/c1-21-18(27)23-15(25)9-28-19-22-13-8-14(10-2-4-11(20)5-3-10)29-16(13)17(26)24(19)12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H2,21,23,25,27)

InChI 键

ITBSLRKIZCNDHW-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

规范 SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。